molecular formula C6H5I2NaO5S B13360327 Sodium 4-hydroxy-3,5-diiodobenzenesulfonate hydrate

Sodium 4-hydroxy-3,5-diiodobenzenesulfonate hydrate

Cat. No.: B13360327
M. Wt: 465.97 g/mol
InChI Key: WJBFQTZRJNQUMT-UHFFFAOYSA-M
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Description

Sodium 4-hydroxy-3,5-diiodobenzenesulfonate hydrate is a chemical compound with the molecular formula C6H3I2NaO4S·xH2O. It is commonly used as a diagnostic aid and has a molecular weight of 447.95 g/mol. This compound is known for its high iodine content and is often utilized in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-hydroxy-3,5-diiodobenzenesulfonate hydrate typically involves the iodination of 4-hydroxybenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the 3 and 5 positions of the benzene ring. The reaction conditions often include the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-hydroxy-3,5-diiodobenzenesulfonate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in less iodinated derivatives.

    Substitution: The hydroxyl group can undergo substitution reactions with various reagents to form different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, deiodinated compounds, and various substituted benzene derivatives.

Scientific Research Applications

Sodium 4-hydroxy-3,5-diiodobenzenesulfonate hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is utilized in biochemical assays and diagnostic tests due to its high iodine content.

    Medicine: It serves as a diagnostic aid in medical imaging and radiology.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 4-hydroxy-3,5-diiodobenzenesulfonate hydrate involves its interaction with molecular targets through its iodine atoms. The iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    Sodium 4-hydroxybenzenesulfonate: Lacks the iodine atoms, making it less effective in applications requiring high iodine content.

    Sodium 3,5-diiodo-4-hydroxybenzoate: Similar structure but different functional groups, leading to varied reactivity and applications.

Uniqueness

Sodium 4-hydroxy-3,5-diiodobenzenesulfonate hydrate is unique due to its specific iodine substitution pattern and the presence of both hydroxyl and sulfonate groups. This combination imparts distinct chemical properties and makes it highly valuable in diagnostic and industrial applications.

Properties

Molecular Formula

C6H5I2NaO5S

Molecular Weight

465.97 g/mol

IUPAC Name

sodium;4-hydroxy-3,5-diiodobenzenesulfonate;hydrate

InChI

InChI=1S/C6H4I2O4S.Na.H2O/c7-4-1-3(13(10,11)12)2-5(8)6(4)9;;/h1-2,9H,(H,10,11,12);;1H2/q;+1;/p-1

InChI Key

WJBFQTZRJNQUMT-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].O.[Na+]

Origin of Product

United States

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